3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid
Description
This compound is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 2. The oxadiazole ring is connected via a sulfanylmethyl (-SCH$_2$-) bridge to a 1,2,4-triazole moiety, which itself is substituted with a 4-methylphenyl group and a pyrrolidine ring at positions 4 and 5, respectively. The phosphoric acid component likely exists as a counterion or ester, enhancing solubility and bioavailability.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS.H3O4P/c1-16-5-9-18(10-6-16)21-24-20(30-27-21)15-31-23-26-25-22(28-13-3-4-14-28)29(23)19-11-7-17(2)8-12-19;1-5(2,3)4/h5-12H,3-4,13-15H2,1-2H3;(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJOLVSOTXPOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)C)N5CCCC5.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N6O5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid (CAS Number: 2375270-52-1) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 530.5 g/mol. The structure includes a triazole ring, which is often associated with diverse biological activities.
Antibacterial Activity
Research indicates that compounds containing five-membered heterocycles, such as triazoles and oxadiazoles, exhibit significant antibacterial properties. The presence of these heterocycles in the structure of 3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole suggests potential efficacy against various bacterial strains.
Table 1: Comparison of Antibacterial Activity of Related Compounds
| Compound Name | Molecular Formula | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | C18H14N2O6 | 11.458 | |
| Compound B | C16H12FN5O | 33.855 | |
| 3-(4-Methylphenyl)-5-[...] | C23H27N6O5PS | TBD | Current Study |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or disrupt cellular processes in bacteria. The triazole moiety is known to interfere with fungal cell wall synthesis and can potentially have similar effects on bacterial cell walls.
Case Studies
Several studies have explored the biological activity of related compounds. For instance:
- Study on Triazole Derivatives : A study demonstrated that triazole derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of cell wall biosynthesis and disruption of membrane integrity .
- Oxadiazole Compounds : Another investigation into oxadiazole derivatives revealed their effectiveness against resistant bacterial strains. These compounds were shown to possess a unique mechanism that involves targeting bacterial ribosomes .
Scientific Research Applications
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. For instance:
- Compounds containing the triazole ring have shown effectiveness against a range of bacteria and fungi, including Staphylococcus aureus and Escherichia coli .
- The specific compound may enhance these activities due to the presence of both oxadiazole and triazole functionalities, which are known to interact with microbial enzymes.
Anticancer Potential
There is emerging evidence suggesting that compounds with similar structural features can act as anticancer agents:
- The incorporation of pyrrolidine and oxadiazole rings has been linked to inhibitory effects on cancer cell proliferation .
- Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapies.
Insecticidal Properties
Some derivatives have been evaluated for their insecticidal properties:
- Compounds featuring oxadiazole rings have shown promise in agricultural applications as insecticides due to their ability to disrupt metabolic processes in pests .
Material Science Applications
The unique structural characteristics of this compound also lend themselves to potential applications in material science:
- Polymeric Materials : The incorporation of such compounds into polymer matrices may enhance thermal stability and mechanical properties.
- Sensors : Due to their electronic properties, these compounds can be explored for use in sensor technologies, particularly for detecting biological or chemical agents.
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
- Insecticidal Testing :
Comparison with Similar Compounds
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole
- Structure : Contains a 1,2,4-triazole core with a fluorobenzyl sulfanyl group and a pyrazole-pyrrole substituent.
- Key Differences : Lacks the oxadiazole ring and phosphoric acid group present in the target compound.
- Properties : Molar mass = 430.5 g/mol; higher hydrophobicity due to fluorobenzyl and pyrazole groups .
5-{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole
2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-3-pyridinylmethylene]acetohydrazide
- Structure : Triazole-acetohydrazide hybrid with a pyridinylmethylene group.
- Synthesis : Prepared via condensation reactions, similar to methods in .
Physicochemical Properties
Analytical Characterization
- Chromatography: As noted in , HPLC or UPLC is critical for resolving complex mixtures of structurally similar compounds (e.g., overlapping peaks for sulfanyl derivatives) .
- Spectroscopy : IR and $^1$H NMR () are essential for confirming sulfanyl, oxadiazole, and triazole functionalities .
Q & A
Q. Advanced: What statistical methods resolve contradictions in IC₅₀ values from replicate assays?
- Approach :
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude non-Gaussian distributed data .
- Meta-analysis : Pool data from 3+ independent labs using random-effects models (95% CI) .
VI. Comparative Studies
Q. Basic: How does the phosphoric acid moiety influence solubility vs. non-salt analogs?
- Data :
| Property | Phosphoric Acid Salt | Free Base |
|---|---|---|
| Solubility (mg/mL) | 12.3 (pH 7.4) | 0.8 |
| LogD (pH 7.4) | 1.2 | 3.5 |
| Source: Comparative shake-flask assays . |
Q. Advanced: Why do structural analogs with 4-fluorophenyl groups show higher bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
